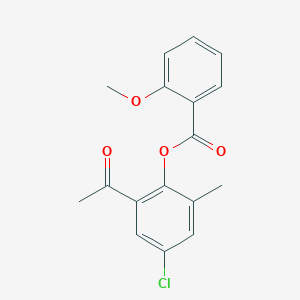
2-Acetyl-4-chloro-6-methylphenyl 2-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-4-chloro-6-methylphenyl 2-methoxybenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of an acetyl group, a chloro substituent, and a methoxybenzoate moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-chloro-6-methylphenyl 2-methoxybenzoate typically involves the esterification of 2-methoxybenzoic acid with 2-acetyl-4-chloro-6-methylphenol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-4-chloro-6-methylphenyl 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: 2-Acetyl-4-chloro-6-methylbenzoic acid.
Reduction: 2-Acetyl-6-methylphenyl 2-methoxybenzoate.
Substitution: 2-Acetyl-4-chloro-6-methylphenyl 2-ethoxybenzoate (if methoxy group is substituted with ethoxy group).
Aplicaciones Científicas De Investigación
2-Acetyl-4-chloro-6-methylphenyl 2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-4-chloro-6-methylphenyl 2-methoxybenzoate involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, facilitating reactions with nucleophiles. The chloro substituent can influence the compound’s reactivity and binding affinity to biological targets. The methoxybenzoate moiety can enhance the compound’s solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetyl-4-methylphenyl 4-chlorobenzoate: Similar structure but with a different substitution pattern.
Methyl 2-methoxybenzoate: Lacks the acetyl and chloro substituents.
2-(2-Chloro-6-fluorophenyl)acetamide: Contains a chloro substituent but differs in the functional groups attached.
Uniqueness
2-Acetyl-4-chloro-6-methylphenyl 2-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
88952-09-4 |
|---|---|
Fórmula molecular |
C17H15ClO4 |
Peso molecular |
318.7 g/mol |
Nombre IUPAC |
(2-acetyl-4-chloro-6-methylphenyl) 2-methoxybenzoate |
InChI |
InChI=1S/C17H15ClO4/c1-10-8-12(18)9-14(11(2)19)16(10)22-17(20)13-6-4-5-7-15(13)21-3/h4-9H,1-3H3 |
Clave InChI |
XFGMHXUDCYBCRY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2OC)C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[2-(2,4-Dimethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14137800.png)
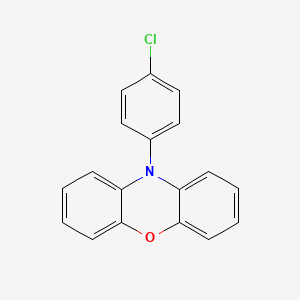
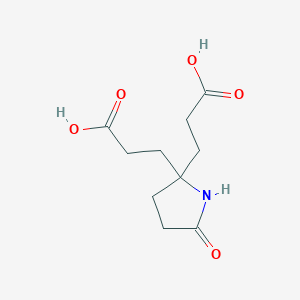
![1,1'-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one)](/img/structure/B14137825.png)
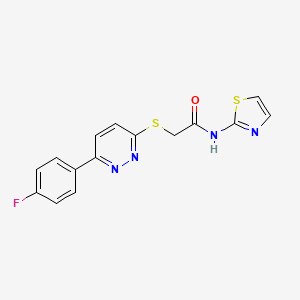
![4,4,5,5-tetramethyl-2-[(Z)-1,2,3-triphenylprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B14137846.png)
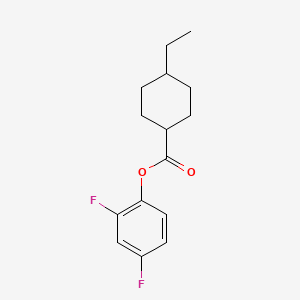
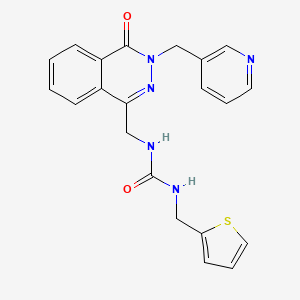
![1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid](/img/structure/B14137858.png)
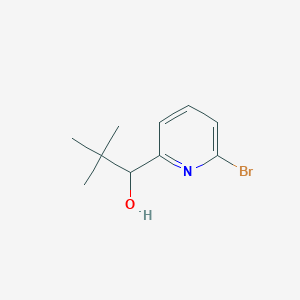

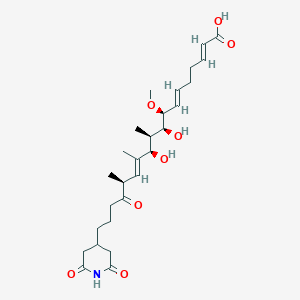
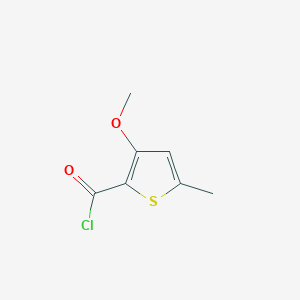
![13-(4-acetylphenyl)-16-(2,2-dimethylpropanoyl)-5-methoxy-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B14137891.png)
